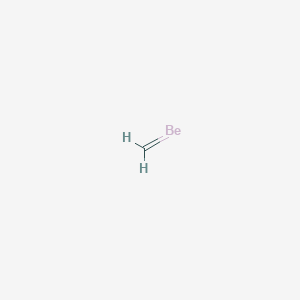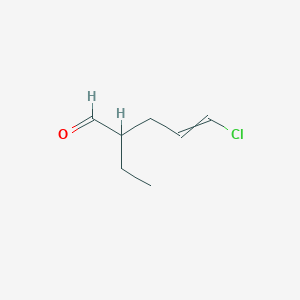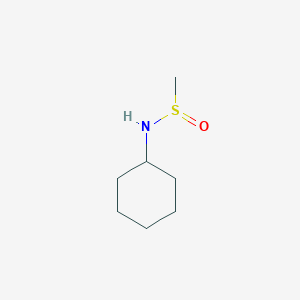
N-Cyclohexylmethanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexylmethanesulfinamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound is part of the sulfinamide family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cyclohexylmethanesulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of electrosynthesis techniques. These methods are considered greener and more sustainable, as they minimize the use of hazardous reagents and reduce the overall environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexylmethanesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted sulfinamides
Wissenschaftliche Forschungsanwendungen
N-Cyclohexylmethanesulfinamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of N-Cyclohexylmethanesulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its sulfur-nitrogen bond plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfenamides: These compounds also contain sulfur-nitrogen bonds but differ in their oxidation states.
Sulfonamides: Characterized by a higher oxidation state of sulfur compared to sulfinamides.
Thiosulfonates: Contain sulfur-sulfur bonds and are used in similar applications.
Uniqueness
N-Cyclohexylmethanesulfinamide is unique due to its specific sulfur-nitrogen bond configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
55552-84-6 |
|---|---|
Molekularformel |
C7H15NOS |
Molekulargewicht |
161.27 g/mol |
IUPAC-Name |
N-cyclohexylmethanesulfinamide |
InChI |
InChI=1S/C7H15NOS/c1-10(9)8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
JVBNDCPUYDGAJC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
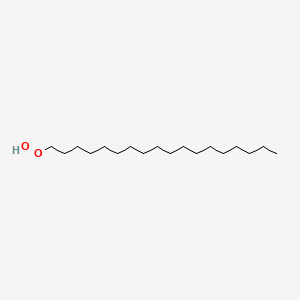

![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
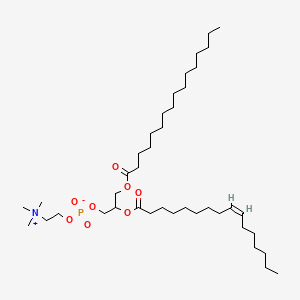
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
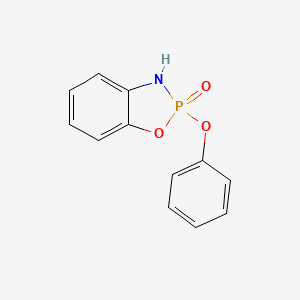
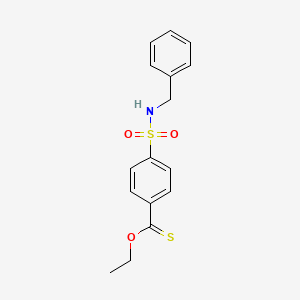
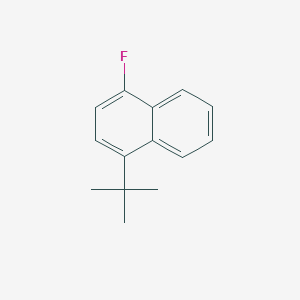
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
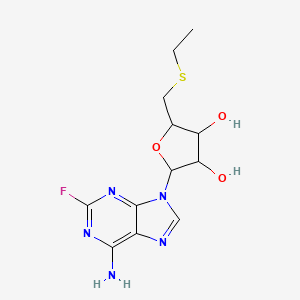
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
